molecular formula C12H15NO2 B495988 N-[3-(allyloxy)phenyl]propanamide

N-[3-(allyloxy)phenyl]propanamide

Cat. No.: B495988
M. Wt: 205.25g/mol
InChI Key: QQEFUGGZDQCTFR-UHFFFAOYSA-N
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Description

N-[3-(allyloxy)phenyl]propanamide is a propanamide derivative featuring an allyloxy-substituted phenyl group. Its molecular formula is C₁₅H₁₉NO₂, with a molecular weight of 245.32 g/mol . The IUPAC name is 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]-, (2E)-, and it is listed under the synonym N-allyl-N-[2-(allyloxy)phenyl]propanamide. This compound is structurally characterized by an allyl ether group (-O-CH₂-CH=CH₂) attached to the phenyl ring, which may confer unique physicochemical properties, such as enhanced lipophilicity or reactivity in biological systems.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25g/mol

IUPAC Name

N-(3-prop-2-enoxyphenyl)propanamide

InChI

InChI=1S/C12H15NO2/c1-3-8-15-11-7-5-6-10(9-11)13-12(14)4-2/h3,5-7,9H,1,4,8H2,2H3,(H,13,14)

InChI Key

QQEFUGGZDQCTFR-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)OCC=C

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[3-(allyloxy)phenyl]propanamide with structurally related propanamide derivatives, highlighting key differences in substituents, molecular properties, and synthesis yields:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield logP Hydrogen Bond Donors/Acceptors References
This compound C₁₅H₁₉NO₂ 245.32 Allyloxy-phenyl Not reported ~3.6* 1 donor, 7 acceptors
3-(Benzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]propanamide C₂₁H₁₉NO₃S₂ 397.51 Benzenesulfonyl, phenylsulfanyl Not reported 3.61 1 donor, 7 acceptors
3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide C₂₀H₂₄N₂O₃S₂ 404.55 Phenylsulfanyl, piperidinylsulfonyl Not reported Not reported 1 donor, 7 acceptors
3-(3-Aminophenoxy)-N-ethylpropanamide C₁₁H₁₆N₂O₂ 208.26 3-Aminophenoxy, ethylamide Not reported Not reported 2 donors, 3 acceptors
2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide C₂₀H₂₀N₃O₄S₂ 430.52 Thiazolylsulfonamide, methylphenoxy Not reported Not reported 2 donors, 8 acceptors
3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide C₁₉H₂₀N₄O₅S₂ 464.52 Sulfamoylphenyl, methylisoxazole 68.6% Not reported 3 donors, 9 acceptors

*Estimated based on structural analogs.

Key Observations:

Structural Variations: The allyloxy group in this compound distinguishes it from sulfonamide- or thiazole-containing analogs (e.g., compounds in ). Substituents like benzenesulfonyl or piperidinylsulfonyl (logP ~3.6) enhance lipophilicity compared to polar groups like aminophenoxy (logP ~1.5 estimated) .

Synthesis Efficiency :

  • Yields for related compounds vary widely (e.g., 28–95.7% in ), suggesting that steric hindrance or reactivity of substituents (e.g., allyloxy vs. sulfamoyl) may impact reaction optimization.

Physicochemical Properties: this compound has moderate hydrogen-bonding capacity (1 donor, 7 acceptors), comparable to sulfonamide derivatives but lower than thiazole-containing analogs (e.g., 2 donors, 8 acceptors in ).

Challenges and Limitations

  • Synthetic Complexity : The allyloxy group may require protective strategies during synthesis to prevent undesired side reactions (e.g., polymerization) .
  • Data Gaps: Limited information on the target compound’s biological activity, solubility, and stability necessitates further experimental validation.

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